Cas no 631913-17-2 (N-methyl-2,3-dihydro-1H-indole-7-carboxamide)

N-methyl-2,3-dihydro-1H-indole-7-carboxamide is a synthetic organic compound featuring a dihydroindole core substituted with a carboxamide group at the 7-position and an N-methyl moiety. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The dihydroindole scaffold is known for its versatility in medicinal chemistry, often contributing to enhanced binding affinity and metabolic stability. The carboxamide group may facilitate hydrogen bonding interactions, improving target selectivity. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Its synthetic accessibility further supports scalable applications in research and industrial settings.
N-methyl-2,3-dihydro-1H-indole-7-carboxamide structure
631913-17-2 structure
Product Name:N-methyl-2,3-dihydro-1H-indole-7-carboxamide
CAS No:631913-17-2
MF:C10H12N2O
MW:176.215082168579
MDL:MFCD20682973
CID:427056
PubChem ID:17956696
Update Time:2025-05-27

N-methyl-2,3-dihydro-1H-indole-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-7-carboxamide, 2,3-dihydro-N-methyl-
    • N-methyl-2,3-dihydro-1H-indole-7-carboxamide
    • 2,3-dihydro-N-methyl-1H-indole-7-carboxamide
    • EN300-23321196
    • 631913-17-2
    • SCHEMBL6244960
    • DTXSID70591738
    • VGZFKNRURKBMQJ-UHFFFAOYSA-N
    • MDL: MFCD20682973
    • Inchi: 1S/C10H12N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-4,12H,5-6H2,1H3,(H,11,13)
    • InChI Key: VGZFKNRURKBMQJ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC2=C1NCC2)NC

Computed Properties

  • Exact Mass: 176.09506
  • Monoisotopic Mass: 176.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

N-methyl-2,3-dihydro-1H-indole-7-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23321196-0.05g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
0.05g
$935.0 2024-06-19
Enamine
EN300-23321196-0.1g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
0.1g
$980.0 2024-06-19
Enamine
EN300-23321196-0.25g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
0.25g
$1024.0 2024-06-19
Enamine
EN300-23321196-0.5g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
0.5g
$1069.0 2024-06-19
Enamine
EN300-23321196-1.0g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
1.0g
$1113.0 2024-06-19
Enamine
EN300-23321196-2.5g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
2.5g
$2185.0 2024-06-19
Enamine
EN300-23321196-5.0g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
5.0g
$3231.0 2024-06-19
Enamine
EN300-23321196-10.0g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2 95%
10.0g
$4791.0 2024-06-19
Enamine
EN300-23321196-1g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2
1g
$1113.0 2023-09-15
Enamine
EN300-23321196-5g
N-methyl-2,3-dihydro-1H-indole-7-carboxamide
631913-17-2
5g
$3231.0 2023-09-15

Additional information on N-methyl-2,3-dihydro-1H-indole-7-carboxamide

Comprehensive Overview of N-methyl-2,3-dihydro-1H-indole-7-carboxamide (CAS No. 631913-17-2): Properties, Applications, and Research Insights

N-methyl-2,3-dihydro-1H-indole-7-carboxamide (CAS No. 631913-17-2) is a specialized organic compound belonging to the indole derivative family. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. The compound's core structure consists of a dihydroindole scaffold substituted with a carboxamide group at the 7-position and a methyl group on the nitrogen atom. Such modifications are often employed in drug design to enhance bioavailability and target specificity.

In recent years, the scientific community has shown growing interest in indole derivatives like N-methyl-2,3-dihydro-1H-indole-7-carboxamide, particularly in the context of central nervous system (CNS) drug discovery and enzyme modulation. Researchers are actively investigating its potential as a pharmacophore in developing novel therapeutic agents. The compound's molecular weight of 190.24 g/mol and moderate lipophilicity make it particularly interesting for blood-brain barrier penetration studies, a hot topic in neuropharmacology research.

The synthesis of 631913-17-2 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Analytical characterization using HPLC, mass spectrometry, and NMR spectroscopy confirms the compound's structural integrity. Current literature suggests potential applications in neuroprotective agents and receptor modulators, aligning with the increasing demand for innovative treatments in neurological disorders. However, it's crucial to note that these applications remain in preclinical stages, and further research is necessary to validate these potential uses.

From a structure-activity relationship (SAR) perspective, the N-methyl substitution in N-methyl-2,3-dihydro-1H-indole-7-carboxamide appears to influence its binding affinity to certain biological targets. Computational chemistry studies utilizing molecular docking and quantum mechanical calculations have provided insights into its potential interaction with various enzyme active sites. These in silico approaches, combined with experimental data, contribute to the growing body of knowledge about this compound's pharmacokinetic properties.

The stability profile of CAS 631913-17-2 under various conditions has been examined, with particular attention to its behavior in different pH environments and solvent systems. Such studies are essential for formulation development and understanding the compound's behavior in biological systems. Recent publications have explored its potential as a chemical probe for studying specific biological pathways, reflecting the broader trend in chemical biology towards targeted molecular tools.

In the context of green chemistry initiatives, researchers are investigating more sustainable synthetic routes for N-methyl-2,3-dihydro-1H-indole-7-carboxamide, including catalyzed reactions and microwave-assisted synthesis. These approaches aim to reduce environmental impact while maintaining high yields and purity, addressing growing concerns about sustainable pharmaceutical production.

The analytical characterization of 631913-17-2 presents specific challenges due to its particular chromatographic behavior and spectral properties. Advanced analytical techniques, including UHPLC-MS/MS and 2D NMR, have been employed to overcome these challenges and ensure accurate quantification in complex matrices. These methodological developments contribute to the broader field of small molecule analysis.

From a regulatory perspective, N-methyl-2,3-dihydro-1H-indole-7-carboxamide is currently classified as a research chemical with no approved therapeutic indications. Its handling requires standard laboratory safety precautions, and researchers must adhere to Good Laboratory Practice (GLP) guidelines when working with this compound. The scientific community continues to monitor its development potential while maintaining rigorous safety standards.

Future research directions for CAS 631913-17-2 may include more extensive in vivo studies, detailed metabolic profiling, and exploration of its potential in combination therapies. The compound's versatility as a synthetic intermediate also makes it valuable for medicinal chemistry programs targeting various disease areas. As the field of precision medicine advances, molecules like N-methyl-2,3-dihydro-1H-indole-7-carboxamide may play increasingly important roles in developing targeted therapies.

The growing body of literature on indole carboxamides suggests that compounds like 631913-17-2 will remain important subjects of investigation in both academic and industrial research settings. Their structural features offer numerous opportunities for molecular optimization and drug design, particularly in areas requiring CNS-active compounds. As research methodologies continue to advance, our understanding of this compound's full potential will undoubtedly expand.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent